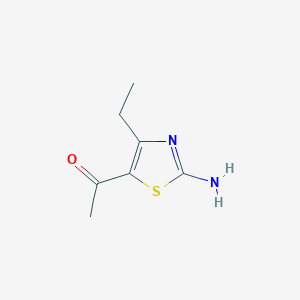

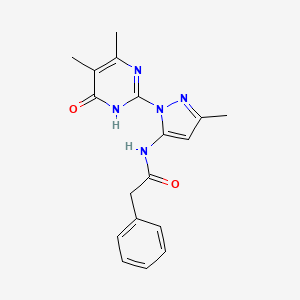

![molecular formula C17H11Cl3N2O3 B2540788 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) CAS No. 303998-55-2](/img/structure/B2540788.png)

1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)" is a derivative of indole dione, which is a structural motif present in various bioactive molecules. Indole and its derivatives are known for their significance in medicinal chemistry due to their presence in compounds with antibacterial and antifungal properties .

Synthesis Analysis

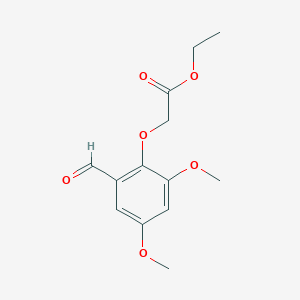

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione starts from a bromo-dimethoxybenzaldehyde, which undergoes a series of reactions including nitromethylenation, nitration, and reductive cyclization to eventually form the hydroxytryptamine derivative . Similarly, the synthesis of 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones involves the Baker-Venkatraman transformation, indicating the versatility of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of indole diones is characterized by a planar indole-2,3-dione unit, as seen in the structure of 1-Propyl-1H-indole-2,3-dione. This planarity is a common feature that can influence the molecule's interactions and reactivity . The dihedral angle between the planar unit and substituents can affect the overall shape and, consequently, the biological activity of the molecule.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, such as conjugate addition, as demonstrated by the iodine-catalyzed addition of indoles onto en-1,4-dione to yield indolin-2-one derivatives with antibacterial and antifungal properties . Photoinduced molecular transformations are another pathway to synthesize indole diones, where photoaddition reactions lead to the formation of benz[f]indole-4,9-diones and indole-4,7-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)" are influenced by their molecular structure. The planarity of the indole dione unit and the nature of the substituents can affect properties such as solubility, melting point, and reactivity. The presence of halogens and other functional groups can also impact the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity .

Applications De Recherche Scientifique

Potential Inhibitor for Neurodegenerative Disorders

1H-Indole derivatives, such as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, have shown potential as inhibitors of human monoamine oxidase (MAO) A and B. This inhibition is particularly significant for MAO-B, suggesting its potential as a therapeutic agent for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Synthesis of Heterocyclic Compounds

1H-Indole-2,3-dione is a synthetically versatile substrate used for synthesizing various heterocyclic compounds such as indoles, quinolines, and more. Its function as a modulator in biochemical processes and as raw material for drug synthesis is well recognized (Garden & Pinto, 2001).

Antimicrobial and Anticancer Applications

Some derivatives of 1H-Indole-2,3-dione, like 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole-2,3-dione, demonstrate moderate inhibitory activity against fungi like Candida albicans and certain bacteria, indicating their potential in antimicrobial therapy. These compounds also show cytotoxic effects on human tumor cell lines, suggesting their potential in anticancer treatments (Ramadan, Rasheed, & El Ashry, 2019).

Chemosensor Applications

1H-Indole-2,3-dione compounds exhibit high sensing capabilities and selective detection of metal ions like Fe3+, owing to their amide and carbonyl functional groups. This makes them suitable for use as chemosensors in various applications (Fahmi et al., 2019).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

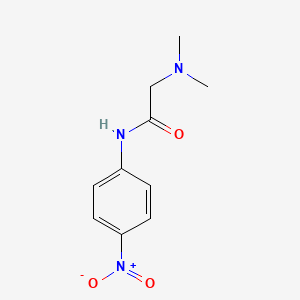

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Propriétés

IUPAC Name |

[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDNEGZPIGZJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)